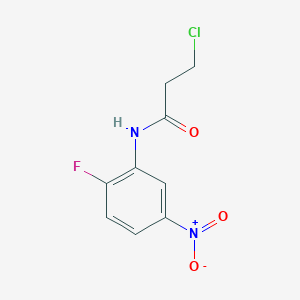

3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide is an organic compound with the molecular formula C₉H₈ClFN₂O₃ and a molecular weight of 246.63 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, and a nitro group attached to a phenyl ring, along with a propanamide moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Métodos De Preparación

The synthesis of 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide typically involves multiple steps. One common method includes the reaction of 4-chloro-5-nitrobenzene-1,2-diamine with 2-fluoro-3-chloropropanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorine Position

The chlorine atom on the propanamide chain serves as a primary site for nucleophilic substitution. This reaction is critical for modifying the compound's pharmacological properties or generating derivatives for further applications.

Key Reactions:

-

Thiol Substitution :

Reaction with 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in DMF using LiH as a base yields triazole-thioether derivatives (e.g., 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide ) .-

Conditions: DMF solvent, LiH catalyst, 24 h reflux.

-

Mechanism: SN2 displacement of chlorine by the thiolate nucleophile.

-

-

Amine/Alcohol Substitution :

The chlorine can be replaced by amines or alcohols under basic conditions. For example, reaction with piperazine derivatives in the presence of K3PO4 produces tertiary amides .

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | Triazole-thioether derivative | DMF, LiH, 24 h | 65–78% | |

| Piperazine derivatives | Tertiary amides | K3PO4, THF/H2O | 32–54% |

Reduction of the Nitro Group

The nitro group (-NO2) on the aromatic ring can undergo reduction to form an amine (-NH2), enhancing the compound’s utility in synthesizing bioactive intermediates.

Key Reaction:

-

Catalytic Hydrogenation :

Reduction with H2/Pd-C in ethanol converts the nitro group to an amine, yielding 3-chloro-N-(2-fluoro-5-aminophenyl)propanamide . This intermediate is pivotal for synthesizing azodyes or coupling with electrophiles.-

Conditions: 50–60 psi H2, room temperature, 12 h.

-

Side Products: Over-reduction to hydroxylamine is possible under prolonged exposure.

-

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to -NO2 and -F) directs electrophiles to the para position relative to the nitro group.

Example Reaction:

-

Nitration :

Further nitration at the para position generates polynitro derivatives, though this is less common due to steric hindrance from the existing substituents .

Hydrolysis of the Amide Bond

The propanamide group can undergo hydrolysis under acidic or basic conditions, though this is typically avoided to preserve the compound’s structural integrity.

-

Acidic Hydrolysis :

Yields 3-chloropropanoic acid and 2-fluoro-5-nitroaniline.

Coordination Chemistry

The compound’s nitro and amide groups enable coordination with transition metals, facilitating applications in catalysis or material science.

Example:

-

Palladium Complexation :

Forms stable complexes with Pd(II) in Suzuki-Miyaura cross-coupling reactions, though this requires prior functionalization (e.g., conversion to a boronic ester) .

Biological Activity Modulation

Structural analogs of 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide exhibit antibacterial and antifungal properties. Modifications at the chlorine or nitro positions enhance these activities:

Stability and Degradation

-

Photodegradation : Exposure to UV light leads to nitro group reduction and cleavage of the C-Cl bond, forming phenolic byproducts .

-

Thermal Stability : Decomposes above 200°C, releasing NOx and HF gases .

This compound’s versatility in nucleophilic substitution and reduction reactions makes it a valuable intermediate in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and optoelectronic applications.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide has demonstrated significant antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies. Research indicates its effectiveness against various bacterial strains, including Klebsiella pneumoniae, which is particularly relevant in the context of rising antibiotic resistance. The compound's mechanism of action is believed to involve interference with bacterial cell wall synthesis, contributing to its efficacy as an antimicrobial agent.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important building block for synthesizing more complex organic molecules. It has been investigated for potential therapeutic applications, including:

- Enzyme Inhibition : Studies have explored its role in inhibiting specific enzymes that are involved in disease processes.

- Analgesic Properties : Similar compounds have shown promise as TRPV1 antagonists, indicating potential applications in pain management.

Biochemical Research

The interactions of this compound with biological systems provide insights into its pharmacodynamics. These studies often focus on:

- Protein-Ligand Interactions : Understanding how the compound binds to various proteins can elucidate its therapeutic potential and safety profile.

- Cellular Mechanisms : Research into how this compound affects cellular pathways can reveal new targets for drug development .

Antimicrobial Efficacy

A study highlighted the compound's effectiveness against antibiotic-resistant strains of bacteria. Its ability to disrupt cell wall synthesis was confirmed through laboratory experiments, showcasing its potential as an alternative therapeutic agent in treating infections caused by resistant organisms.

Pain Management Research

Research involving animal models demonstrated that derivatives of this compound exhibited significant analgesic effects without notable side effects. This suggests that similar compounds could be explored for their pain-relieving properties, potentially leading to new treatments for chronic pain conditions.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide can be compared with similar compounds such as:

2-chloro-4-fluoro-5-nitrobenzotrichloride: This compound has a similar structure but differs in the presence of trichloromethyl groups instead of the propanamide moiety.

3-chloro-N-(2-fluoro-4-nitrophenyl)propanamide: This is a positional isomer where the nitro group is located at the 4-position instead of the 5-position on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorine Atom : Positioned on the propanamide chain, potentially influencing reactivity.

- Fluorine Atom : Located on the aromatic ring, affecting lipophilicity and biological interactions.

- Nitro Group : Present on the phenyl ring, which can be reduced to an amino group under specific conditions, impacting biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to:

- Inhibit Enzymatic Activity : It can act as an enzyme inhibitor, affecting pathways involved in cellular processes.

- Modulate Protein Interactions : The compound may alter protein functions by binding to specific sites, influencing signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : MIC values ranged from 5.64 to 77.38 µM.

- Escherichia coli : MIC values ranged from 2.33 to 156.47 µM.

These findings suggest potential applications in treating bacterial infections.

Antifungal Activity

The compound also shows antifungal properties, with MIC values against common fungal strains such as Candida albicans and Fusarium oxysporum. The observed MIC values ranged from 16.69 to 78.23 µM for C. albicans, indicating moderate antifungal activity.

Case Studies

-

Enzyme Inhibition Study :

A study focused on the inhibition of a specific enzyme involved in bacterial cell wall synthesis demonstrated that this compound could significantly reduce enzyme activity, leading to bacterial cell death. -

Antimicrobial Screening :

In a comprehensive screening of synthesized compounds, this compound was among those exhibiting higher antibacterial activity compared to other derivatives, reinforcing its potential as a lead compound for further development.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide | Methyl group instead of nitro | Moderate antibacterial |

| 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide | Different fluorine position | Lower antibacterial |

| 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide | Benzamide structure | Enhanced enzyme inhibition |

This table highlights how variations in structure can significantly influence biological activity.

Propiedades

IUPAC Name |

3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFN2O3/c10-4-3-9(14)12-8-5-6(13(15)16)1-2-7(8)11/h1-2,5H,3-4H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQMTRNWIAOWIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.